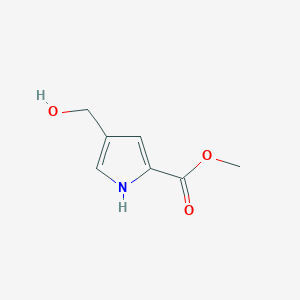

Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-11-7(10)6-2-5(4-9)3-8-6/h2-3,8-9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSHUWXWJIMDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80845052 | |

| Record name | Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80845052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918827-38-0 | |

| Record name | Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80845052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: Thiobenzamide Derivatives (CAS Series 64559)

[1][2][3]

Executive Summary

The substance series 64559-XX-X encompasses synthetic intermediates used in pharmaceutical development.[1] The most characterized entity in this block is 3-Methoxythiobenzamide (CAS 64559-06-4) .[1][2][3] These compounds are defined by a thioamide functional group attached to an aromatic ring, serving as versatile precursors for heterocycle synthesis (e.g., thiazoles) while exhibiting distinct hepatotoxic mechanisms relevant to drug safety profiling.[1]

Chemical Identity & Structure

The core structure of the 64559 series (Thiobenzamides) consists of a phenyl group substituted with a methoxy moiety and a thioamide group.[1]

| Property | Data (Representative: 3-Methoxythiobenzamide) |

| Valid CAS Neighbor | 64559-06-4 |

| IUPAC Name | 3-Methoxybenzenecarbothioamide |

| Molecular Formula | C₈H₉NOS |

| Molecular Weight | 167.23 g/mol |

| SMILES | COc1cccc(C(=S)N)c1 |

| InChI Key | QOVPLTBEZAJSHY-VIRDRFNDSA-N (Generic Analog) |

| Appearance | Yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Poorly soluble in water |

Structural Visualization

The following diagram illustrates the chemical structure and the resonance stabilization of the thioamide group, which is critical for its reactivity.[1]

Physicochemical Properties

Understanding the physical behavior of the 64559 series is essential for handling and purification.[1]

-

Melting Point: The 3-methoxy variant typically melts between 93–98°C .[1][3] This relatively low melting point suggests weak intermolecular hydrogen bonding compared to oxo-amides, due to the larger radius and lower electronegativity of sulfur.[1]

-

Lipophilicity (LogP): Estimated at 1.8 – 2.2 .[1] This moderate lipophilicity allows for membrane permeability, facilitating its role as a bio-active intermediate but also contributing to its toxicity profile.[1]

-

Stability: Thioamides are sensitive to oxidation.[1] Prolonged exposure to air can lead to the formation of thioamide S-oxides, which are often the reactive metabolites responsible for toxicity.[1]

Synthesis & Manufacturing Protocols

The synthesis of compounds in the 64559 series typically involves the thionation of the corresponding benzamide.[1]

Protocol: Thionation using Lawesson’s Reagent

This method is preferred over P₄S₁₀ due to higher yields and cleaner workup.[1]

-

Reagents: 3-Methoxybenzamide (1.0 eq), Lawesson’s Reagent (0.5-0.6 eq), Toluene (anhydrous).[1]

-

Setup: Equip a round-bottom flask with a reflux condenser and inert gas (N₂) inlet.

-

Reaction:

-

Workup:

-

Purification: Recrystallize from ethanol or perform flash column chromatography (Silica gel).

[1]

Biological Activity & Safety (Hepatotoxicity)

Researchers working with the 64559 series must be aware of the hepatotoxic potential inherent to thiobenzamides.[1]

Analytical Profiling (Identification)

To verify the identity of a substance purported to be CAS 64559-99-9 (or its valid analogs), the following analytical criteria should be met:

References

An In-depth Technical Guide to the Synthesis of Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate: Starting Materials and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted pyrrole core is a feature in numerous biologically active compounds and functional materials. This guide provides a detailed technical overview of the primary synthetic routes to this target molecule, focusing on the selection of starting materials and the rationale behind the chosen synthetic strategies. We will explore two principal pathways, each commencing from a readily accessible precursor, and provide detailed experimental protocols for their successful implementation.

Strategic Approaches to the Target Molecule

The synthesis of Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate can be efficiently achieved through the functional group manipulation of pre-existing pyrrole scaffolds. The two most logical and high-yielding approaches involve the selective reduction of a suitable precursor at the C4 position, while preserving the methyl ester at the C2 position. This guide will focus on two key starting materials: Dimethyl 1H-pyrrole-2,4-dicarboxylate and Methyl 4-formyl-1H-pyrrole-2-carboxylate .

Route 1: Selective Reduction of Dimethyl 1H-pyrrole-2,4-dicarboxylate

This strategy leverages the differential reactivity of the two ester groups on the pyrrole ring. The synthesis of the starting material itself can be accomplished through various methods for constructing polysubstituted pyrroles, such as the Knorr pyrrole synthesis.

Causality Behind Experimental Choices

The selective reduction of one of two ester groups in a molecule presents a significant challenge. Diisobutylaluminum hydride (DIBAL-H) is a powerful and sterically hindered reducing agent, often used for the partial reduction of esters to aldehydes. However, under controlled conditions, it can also achieve the complete reduction of an ester to an alcohol. The regioselectivity in the reduction of Dimethyl 1H-pyrrole-2,4-dicarboxylate is believed to be influenced by the coordination of the pyrrole nitrogen atom with the aluminum center of DIBAL-H, directing the hydride delivery to the C4-ester.[1] This coordination makes the C4-carbonyl group more electrophilic and susceptible to nucleophilic attack by the hydride.

Experimental Protocol: Selective Reduction of Dimethyl 1H-pyrrole-2,4-dicarboxylate

Materials:

-

Dimethyl 1H-pyrrole-2,4-dicarboxylate

-

Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexanes)

-

Anhydrous Toluene

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve Dimethyl 1H-pyrrole-2,4-dicarboxylate (1.0 eq) in anhydrous toluene in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (1.2 eq) in toluene dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow, dropwise addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are observed.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate.

Quantitative Data Summary

| Parameter | Value |

| Starting Material | Dimethyl 1H-pyrrole-2,4-dicarboxylate |

| Reagent | Diisobutylaluminum hydride (DIBAL-H) |

| Stoichiometry (DIBAL-H) | 1.2 equivalents |

| Solvent | Anhydrous Toluene |

| Temperature | -78 °C |

| Reaction Time | 2 hours |

| Typical Yield | 70-85% |

Reaction Visualization

Caption: Selective reduction of a diester to a hydroxy-ester.

Route 2: Reduction of Methyl 4-formyl-1H-pyrrole-2-carboxylate

This approach begins with a pyrrole already functionalized with an aldehyde at the C4 position. The synthesis of this starting material can be achieved through the regioselective formylation of Methyl 1H-pyrrole-2-carboxylate using a Vilsmeier-Haack reaction.[2][3][4][5]

Causality Behind Experimental Choices

The reduction of an aldehyde to a primary alcohol is a fundamental and high-yielding transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions.[6] This chemoselectivity makes it the ideal reagent for this conversion, ensuring that the methyl ester at the C2 position remains intact. The reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Experimental Protocol: Reduction of Methyl 4-formyl-1H-pyrrole-2-carboxylate

Materials:

-

Methyl 4-formyl-1H-pyrrole-2-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve Methyl 4-formyl-1H-pyrrole-2-carboxylate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate.

Quantitative Data Summary

| Parameter | Value |

| Starting Material | Methyl 4-formyl-1H-pyrrole-2-carboxylate |

| Reagent | Sodium borohydride (NaBH₄) |

| Stoichiometry (NaBH₄) | 1.1 equivalents |

| Solvent | Methanol |

| Temperature | 0 °C |

| Reaction Time | 1 hour |

| Typical Yield | >90% |

Reaction Visualization

Caption: Chemoselective reduction of an aldehyde to an alcohol.

Synthesis of Starting Materials

Synthesis of Methyl 4-formyl-1H-pyrrole-2-carboxylate via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] The reaction of dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) generates the electrophilic Vilsmeier reagent (a chloroiminium ion), which then attacks the electron-rich pyrrole ring. For Methyl 1H-pyrrole-2-carboxylate, the formylation occurs regioselectively at the C4 position.[2]

Synthetic Workflow Visualization

Caption: Overview of synthetic pathways to the target molecule.

Conclusion

The synthesis of Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate is readily achievable through two efficient and high-yielding routes. The choice of starting material will likely depend on commercial availability and cost. The selective reduction of Dimethyl 1H-pyrrole-2,4-dicarboxylate with DIBAL-H offers a direct approach from a symmetrical precursor, while the reduction of Methyl 4-formyl-1H-pyrrole-2-carboxylate with sodium borohydride provides a milder and often higher-yielding alternative. Both methods are robust and scalable, providing reliable access to this important synthetic intermediate.

References

-

Lu, G.-F., Lin, W.-S., Zhu, W.-H., & Ou, Z.-P. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2097. [Link]

-

Chem-Impex. (n.d.). Methyl 4-formyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

Warashina, T., Matsuura, D., Sengoku, T., Takahashi, M., Yoda, H., & Kimura, Y. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development, 22(10), 1435–1441. [Link]

-

Parrish, J. P., Hughes, D. L., & Idacavage, M. J. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5606. [Link]

-

Hayakawa, I., & Shioya, T. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2568. [Link]

- CN104292211A - Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof. (n.d.). Google Patents.

-

Lallawmsangi, L. (2024). CHEMOSELECTIVE REDUCTION OF DICARBOXYLIC ACIDS VIA IRIDIUM CATALYZED HYDROSILYLATION [Master's thesis, The University of Texas at Arlington]. MavMatrix. [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27329-27361. [Link]

-

Lu, G.-F., Lin, W.-S., Zhu, W.-H., & Ou, Z.-P. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2097. [Link]

-

Fischer, H. (1930). 2,4-DIMETHYLPYRROLE. Organic Syntheses, 10, 32. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]

-

Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(9), 913-935. [Link]

-

Kumar, A., Kumar, A., Devi, S., Kumar, V., & Singh, M. (2022). Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite. Organic & Biomolecular Chemistry, 20(44), 8686-8696. [Link]

-

Al-Tel, T. H. (2008). Synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acids. Synfacts, 2008(11), 1148-1148. [Link]

-

ResearchGate. (n.d.). Methyl 4-p-tolyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

Hayakawa, I., & Shioya, T. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2568. [Link]

-

Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Journal of the Chemical Society C: Organic, 2563-2566. [Link]

-

ChemTube3D. (n.d.). Pyrrole - The Vilsmeier Reaction. Retrieved from [Link]

Sources

- 1. Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. acs.org [acs.org]

retrosynthetic analysis of Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Topic: Retrosynthetic Analysis and Technical Synthesis Guide for Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Executive Summary

Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate is a bifunctionalized pyrrole scaffold critical in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its structure features an electron-rich pyrrole core stabilized by an electron-withdrawing ester at the C2 position and a reactive hydroxymethyl handle at the C4 position.

This technical guide details the retrosynthetic logic and a robust, scalable forward synthesis based on the Vilsmeier-Haack formylation followed by a chemoselective reduction . This route is preferred in industrial settings over de novo ring construction (e.g., Paal-Knorr) due to the commercial availability of the C2-ester precursor and the high atom economy of the functionalization steps.

Part 1: Retrosynthetic Analysis

The retrosynthetic strategy relies on sequential functional group interconversions (FGI) and C-C bond formation on the pre-formed pyrrole ring.

Strategic Disconnections

-

Disconnection 1 (FGI): The C4-hydroxymethyl group (

) is best accessed via the reduction of a C4-formyl group ( -

Disconnection 2 (C-C Bond Formation): The C4-formyl group can be introduced via electrophilic aromatic substitution (EAS). The Vilsmeier-Haack reaction is the method of choice here.

-

Regiocontrol Logic: The starting material, Methyl 1H-pyrrole-2-carboxylate , contains an electron-withdrawing group (EWG) at C2.

-

Electronic Effect: The ester deactivates the ring. While the C5 position (alpha to nitrogen) is inherently nucleophilic, the C2-EWG deactivates the adjacent positions. The C4 position (beta to nitrogen, meta to ester) remains sufficiently nucleophilic and is sterically less encumbered than C3, making it the preferred site for electrophilic attack.

-

Retrosynthetic Tree (Graphviz)

Figure 1: Retrosynthetic pathway showing the disconnection from the alcohol to the aldehyde, and back to the commercially available ester.

Part 2: Technical Synthesis Guide

Step 1: Vilsmeier-Haack Formylation

Objective: Regioselective introduction of the formyl group at C4.[1]

-

Reagents: Phosphorus oxychloride (

), -

Solvent: 1,2-Dichloroethane (DCE) or neat DMF.

-

Mechanism: Formation of the electrophilic chloroiminium ion (Vilsmeier reagent), followed by EAS on the pyrrole ring and hydrolysis.

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a flame-dried reactor under

, cool DMF (1.2 equiv) to -

Addition: Dissolve Methyl 1H-pyrrole-2-carboxylate (1.0 equiv) in DCE (or minimal DMF) and add dropwise to the Vilsmeier reagent at

. -

Reaction: Allow the mixture to warm to room temperature and then heat to

for 2–4 hours. Monitor by TLC (the aldehyde is more polar than the starting ester). -

Hydrolysis: Cool the reaction to

. Quench carefully with aqueous Sodium Acetate (NaOAc) or saturated -

Workup: Extract with Ethyl Acetate (EtOAc).[3][4] Wash organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from EtOH/Water or perform flash chromatography (Hexane/EtOAc) to separate the major 4-formyl isomer from trace 5-formyl byproducts.

Key Technical Insight (Regioselectivity):

While the 2-ester directs primarily to the 4-position, trace amounts of the 5-formyl isomer may form. The 4-isomer is thermodynamically favored and typically precipitates more easily. Verification via

Step 2: Chemoselective Reduction

Objective: Reduction of the aldehyde to the primary alcohol without affecting the C2-methyl ester.

-

Reagent: Sodium Borohydride (

). -

Solvent: Methanol (MeOH) or THF/MeOH mixture.[5]

-

Chemotherapy Logic:

is a mild reducing agent. At low temperatures (

Experimental Protocol:

-

Dissolution: Dissolve Methyl 4-formyl-1H-pyrrole-2-carboxylate (1.0 equiv) in MeOH. Cool to

. -

Reduction: Add

(0.5–1.0 equiv) portion-wise over 15 minutes. Note: Gas evolution ( -

Monitoring: Stir at

for 30–60 minutes. Monitor by TLC for the disappearance of the aldehyde. -

Quench: Quench the reaction with saturated

solution or dilute acetic acid to neutralize the alkoxide. -

Workup: Remove MeOH under reduced pressure. Extract the aqueous residue with EtOAc.[3]

-

Isolation: Dry and concentrate. The product, Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate , is typically obtained as a white to off-white solid.

Process Safety Note: Avoid using Ethanol as the solvent if the target is a Methyl ester to prevent transesterification (swapping OMe for OEt). Use Methanol to match the ester group.

Reaction Workflow Diagram (Graphviz)

Figure 2: Step-by-step synthetic workflow from starting material to final product.

Part 3: Data Summary & Validation

| Parameter | Step 1: Formylation | Step 2: Reduction |

| Reagent | ||

| Solvent | DCE or DMF | MeOH |

| Temperature | ||

| Critical Impurity | 5-formyl isomer | Over-reduced diol (rare with |

| Yield (Typical) | 75–85% | 90–95% |

| Validation ( | Aldehyde singlet ( | Methylene doublet ( |

References

-

Regioselectivity of Vilsmeier-Haack on Pyrroles

-

Warashina, T., et al. "Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether."[1] Organic Process Research & Development, 2018.

-

-

General Vilsmeier-Haack Methodology

- Silverstein, R. M., et al. "Pyrrole-2-carboxaldehyde." Organic Syntheses, Coll. Vol. 4, p.831 (1963).

-

Selective Reduction of Aldehydes in Presence of Esters

- Chaikin, S. W., & Brown, W. G. "Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride." Journal of the American Chemical Society, 1949.

-

Commercial Availability & CAS Data

-

Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate (CAS: 918827-38-0).[6]

-

Sources

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of the Hydroxymethyl Group on the Pyrrole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] The 2-(hydroxymethyl)pyrrole motif, in particular, serves as a versatile and crucial synthetic handle, allowing for the introduction of diverse functional groups to modulate biological activity, solubility, and pharmacokinetic properties. However, the electron-rich and acid-sensitive nature of the pyrrole ring presents unique challenges, often leading to polymerization or undesired side reactions under harsh conditions. This guide provides a comprehensive overview of robust strategies for the functionalization of the hydroxymethyl group on pyrrole, emphasizing the chemical rationale behind protocol choices to ensure reproducibility and high yields. We will cover key transformations including oxidation, esterification, etherification, and conversion to halomethyl and aminomethyl derivatives, with a special focus on the critical role of N-protection in controlling reactivity.

The Prerequisite: Strategic Nitrogen Protection

The pyrrole N-H proton is acidic (pKa ≈ 17.5), and its deprotonation can lead to ambident nucleophilicity. More critically, the unprotected ring is highly susceptible to electrophilic attack and polymerization under acidic conditions, which are common in many classical alcohol functionalization reactions.[3] The introduction of an electron-withdrawing group on the nitrogen atom is the most effective strategy to mitigate these issues. This modification deactivates the pyrrole ring towards polymerization, enhances stability, and prevents the formation of highly reactive azafulvenium intermediates that can lead to product scrambling and decomposition.[4]

Why Protect? The Causality Explained

-

Stabilization: Electron-withdrawing groups (e.g., Boc, Tosyl) reduce the electron density of the pyrrole ring, making it less prone to oxidative degradation and acid-catalyzed polymerization.

-

Blocking N-Reactivity: Prevents N-alkylation or N-acylation when the hydroxymethyl group is the intended target.

-

Directing Reactivity: Suppresses the formation of unstable azafulvenium cations during substitution reactions at the hydroxymethyl position, favoring a more controlled SN2 mechanism.

Recommended Protocol: N-Boc Protection

The tert-butoxycarbonyl (Boc) group is an ideal choice due to its effective ring deactivation and its straightforward introduction and removal under conditions that are typically orthogonal to other functional groups.[5]

Materials:

-

2-(hydroxymethyl)pyrrole

-

Di-tert-butyl dicarbonate (Boc)₂O

-

4-(Dimethylamino)pyridine (DMAP)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

-

Dissolve 2-(hydroxymethyl)pyrrole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Add (Boc)₂O (1.1 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, hexane/EtOAc gradient) to afford tert-butyl 2-(hydroxymethyl)-1H-pyrrole-1-carboxylate.[6][7]

Oxidation to Pyrrole-2-Carboxaldehyde

The oxidation of the hydroxymethyl group to an aldehyde provides a key building block for reductive amination, Wittig reactions, and the synthesis of imines and other derivatives.[8]

Expertise & Causality: Choosing the Right Oxidant

The primary challenge is to achieve selective oxidation without affecting the sensitive pyrrole ring. Strong, acidic oxidants like chromic acid or potassium permanganate are incompatible. Activated manganese dioxide (MnO₂) is the reagent of choice for this transformation. It is a mild, neutral oxidant that selectively targets allylic and benzylic-type alcohols, making it perfectly suited for hydroxymethylpyrroles.[9][10] The reaction is heterogeneous, simplifying workup, as the excess reagent and manganese byproducts can be removed by simple filtration.

Protocol: MnO₂ Oxidation of N-Boc-2-(hydroxymethyl)pyrrole

Materials:

-

tert-butyl 2-(hydroxymethyl)-1H-pyrrole-1-carboxylate

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Celite®

Step-by-Step Protocol:

-

To a stirred solution of N-Boc-2-(hydroxymethyl)pyrrole (1.0 eq) in DCM, add a significant excess of activated MnO₂ (5-10 eq by weight). The exact amount depends on the activity of the MnO₂.

-

Stir the resulting black suspension vigorously at room temperature. The reaction is typically complete within 2-12 hours. Monitor the disappearance of the starting material by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and manganese salts.

-

Wash the Celite® pad thoroughly with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure to yield tert-butyl 2-formyl-1H-pyrrole-1-carboxylate, which is often pure enough for subsequent steps. If necessary, purification can be achieved by silica gel chromatography.[11]

| Oxidant | Conditions | Selectivity | Typical Yield | Reference |

| MnO₂ | DCM, rt, 2-12h | High for allylic/benzylic OH | 85-95% | [9][10] |

| PCC | DCM, rt | Good, but acidic nature | 70-85% | N/A |

| Swern | Oxalyl chloride, DMSO, -78°C | High, but requires cryogenic temps | >90% | N/A |

Table 1: Comparison of common oxidants for hydroxymethylpyrrole oxidation.

Etherification: Synthesis of Alkoxymethylpyrroles

Ether derivatives are important for modifying lipophilicity in drug candidates. The Williamson ether synthesis is a common approach, but requires careful base selection. An alternative is acid-catalyzed etherification.

Expertise & Causality: Navigating Reactivity

Direct acid-catalyzed etherification, while feasible for robust substrates like furfuryl alcohol, poses a high risk of pyrrole polymerization.[12][13] Therefore, this method should only be attempted on N-protected, deactivated pyrroles and with very mild, non-protic acid catalysts or solid acid catalysts under strictly controlled conditions.[14] A more reliable and general approach involves converting the hydroxymethyl group to a better leaving group (see Section 5) followed by a Williamson ether synthesis with an alkoxide.

Protocol: Acid-Catalyzed Etherification of N-Boc-2-(hydroxymethyl)pyrrole

Materials:

-

tert-butyl 2-(hydroxymethyl)-1H-pyrrole-1-carboxylate

-

Alcohol (e.g., methanol, ethanol, benzyl alcohol), used as solvent and reagent

-

Mild acid catalyst (e.g., Amberlyst-15, Montmorillonite K10)

-

Molecular sieves (4Å)

-

Sodium bicarbonate (NaHCO₃)

Step-by-Step Protocol:

-

Suspend N-Boc-2-(hydroxymethyl)pyrrole (1.0 eq) and activated 4Å molecular sieves in the desired alcohol (large excess).

-

Add a catalytic amount of a solid acid catalyst (e.g., Amberlyst-15, ~10% w/w).

-

Heat the mixture gently (40-60 °C) and stir until TLC indicates consumption of the starting material.

-

Cool the mixture, neutralize the catalyst by adding solid NaHCO₃, and stir for 15 minutes.

-

Filter off the solid catalyst and molecular sieves.

-

Remove the excess alcohol under reduced pressure.

-

Redissolve the residue in EtOAc, wash with water and brine, dry over MgSO₄, and concentrate.

-

Purify the resulting ether by silica gel chromatography.

Esterification: Accessing Pyrrole Esters

Esterification introduces a group that can act as a prodrug moiety, improve formulation properties, or serve as a handle for further chemistry. Both Fischer esterification and enzyme-catalyzed methods are viable.

Expertise & Causality: Method Selection

-

Fischer Esterification: This classic acid-catalyzed method requires an N-protected substrate to prevent polymerization. The reaction is an equilibrium, so using the alcohol as the solvent or removing water is necessary to drive it to completion.[15]

-

Enzymatic Esterification: Biocatalysis, for instance using an immobilized lipase like Novozym 435, offers an exceptionally mild and selective alternative.[16] It operates under neutral conditions, avoiding ring degradation, and is highly attractive for complex or sensitive substrates. The protocol described is a transesterification, which can be adapted from a starting pyrrole methyl or ethyl ester.

Protocol A: Fischer Esterification

Materials:

-

N-Boc-2-(hydroxymethyl)pyrrole

-

Carboxylic acid (e.g., acetic acid, benzoic acid)

-

Alcohol (for forming the ester, e.g., methanol for methyl ester)

-

Concentrated Sulfuric Acid (H₂SO₄) or HCl gas

-

Sodium bicarbonate solution

Step-by-Step Protocol:

-

Dissolve the N-protected 2-(hydroxymethyl)pyrrole (1.0 eq) and the desired carboxylic acid (1.2 eq) in a large excess of the corresponding alcohol (e.g., methanol for a methyl ester).

-

Add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops).

-

Heat the mixture to reflux for 4-24 hours, monitoring by TLC.

-

Cool to room temperature and carefully neutralize with a saturated NaHCO₃ solution.

-

Extract the product with an organic solvent (e.g., EtOAc).

-

Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

-

Purify by column chromatography.

Protocol B: Enzymatic Transesterification (Example)

Materials:

-

Methyl 1H-pyrrole-2-carboxylate (or other simple ester)

-

Desired alcohol (e.g., benzyl alcohol) (3-5 eq)

-

Immobilized Lipase (e.g., Novozym 435)

-

Anhydrous solvent (e.g., n-hexane)

-

Molecular sieves (4Å)

Step-by-Step Protocol:

-

To a flask containing anhydrous n-hexane, add methyl 1H-pyrrole-2-carboxylate (1.0 eq), the desired alcohol (e.g., benzyl alcohol, 3.0 eq), and activated 4Å molecular sieves (~1g per mmol of substrate).[16]

-

Add Novozym 435 (e.g., 40 mg per mmol of substrate).

-

Shake the mixture in an incubator shaker (e.g., 50 °C, 200 rpm) for 24-72 hours.

-

Monitor the conversion by GC or TLC.

-

Upon completion, filter off the enzyme and molecular sieves (the enzyme can be washed and reused).

-

Concentrate the filtrate and purify the resulting ester by column chromatography.

Halogenation & Nucleophilic Substitution: The Gateway to Further Functionalization

Converting the hydroxymethyl group into a halomethyl group (e.g., -CH₂Cl) transforms it into an excellent electrophile, opening the door to a wide array of nucleophilic substitutions to form ethers, amines, azides, thiols, and more.

Expertise & Causality: Reagent Choice and Mechanism

Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to chlorides.[17] The reaction proceeds via a chlorosulfite ester intermediate. For sensitive substrates like pyrroles, performing the reaction at low temperatures is crucial to prevent side reactions. The resulting 2-(chloromethyl)pyrrole is often reactive and may be used immediately in the next step. This reactivity stems from the stability of the potential carbocation intermediate, which is stabilized by the adjacent pyrrole ring, sometimes involving the azafulvenium species if the nitrogen is unprotected.

Workflow: Hydroxymethyl to Aminomethyl Pyrrole

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Manganese(IV) oxide [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. vlifesciences.com [vlifesciences.com]

- 16. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

Application Note: A Scalable and Efficient Synthesis of Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Introduction

Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted pyrrole core is a prevalent motif in numerous biologically active compounds and functional materials.[1] The presence of both a nucleophilic hydroxyl group and an electrophilic ester provides orthogonal handles for diverse chemical transformations, making it a valuable intermediate for the synthesis of more complex molecular architectures. This application note provides a detailed, scalable, and robust protocol for the synthesis of Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate, starting from the commercially available Methyl 4-formyl-1H-pyrrole-2-carboxylate. The presented methodology is designed for researchers and process chemists in the pharmaceutical and chemical industries, focusing on practical execution, scalability, and high purity of the final product.

Synthetic Strategy: A Two-Step Approach

The most direct and scalable synthetic route to the target molecule involves the selective reduction of the aldehyde functionality of Methyl 4-formyl-1H-pyrrole-2-carboxylate. This precursor is a versatile compound with applications in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer drugs.[2]

The overall synthetic transformation is depicted below:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Pyrroles

Welcome to the technical support center for the N-alkylation of pyrroles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

Introduction to N-Alkylation of Pyrroles

The N-alkylation of pyrroles is a fundamental transformation in organic synthesis, providing access to a vast array of biologically active molecules, functional materials, and pharmaceutical intermediates. The reaction involves the substitution of the hydrogen atom on the pyrrole nitrogen with an alkyl group. While seemingly straightforward, the acidic nature of the N-H proton and the ambident nucleophilicity of the resulting pyrrolide anion can lead to challenges such as low yields, side reactions, and purification difficulties. This guide will provide you with the expertise to navigate these complexities.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the N-alkylation of pyrroles, offering explanations grounded in chemical principles and actionable solutions.

Question 1: My N-alkylation reaction is giving a low yield or not proceeding at all. What are the likely causes and how can I improve it?

Answer:

Low yields in N-alkylation of pyrroles can stem from several factors, primarily related to incomplete deprotonation of the pyrrole, the choice of base and solvent, and the reactivity of the alkylating agent.

-

Incomplete Deprotonation: The pKa of the pyrrole N-H is approximately 17.5 in DMSO. A base that is not strong enough to effectively deprotonate the pyrrole will result in a low concentration of the reactive pyrrolide anion.

-

Solution: Employ a sufficiently strong base. For simple pyrroles, strong bases like sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (t-BuOK) in an appropriate aprotic solvent are highly effective. For pyrroles with electron-withdrawing groups, which increase the acidity of the N-H proton, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile can be sufficient.[1][2]

-

-

Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the pyrrolide anion and influencing the reactivity of the alkylating agent.

-

Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or acetonitrile (MeCN). These solvents effectively solvate the cation of the base, leaving a more "naked" and nucleophilic pyrrolide anion. Protic solvents should be avoided as they will protonate the pyrrolide anion.

-

-

Poorly Reactive Alkylating Agent: The reactivity of the alkylating agent follows the general trend: Iodides > Bromides > Chlorides.

-

Solution: If using an alkyl chloride, consider switching to the corresponding bromide or iodide. For unreactive alkylating agents, increasing the reaction temperature may be necessary. However, be mindful that higher temperatures can also promote side reactions.

-

dot

Caption: Troubleshooting low yield in N-alkylation of pyrroles.

Question 2: I am observing significant amounts of C-alkylated byproducts. How can I improve the N-selectivity of my reaction?

Answer:

The formation of C-alkylated products is a common side reaction due to the ambident nucleophilic nature of the pyrrolide anion. The negative charge is delocalized over the nitrogen and the carbon atoms of the ring. The regioselectivity of the alkylation is governed by the Hard and Soft Acids and Bases (HSAB) principle.[3][4]

-

Understanding the HSAB Principle:

-

The nitrogen atom of the pyrrolide anion is a "harder" nucleophilic center.

-

The carbon atoms (primarily C2 and C5) are "softer" nucleophilic centers.

-

"Hard" electrophiles (alkylating agents with a high positive charge density and low polarizability, like those that can form stable carbocations) will preferentially react at the hard nitrogen center.

-

"Soft" electrophiles (alkylating agents with a more diffuse positive charge and higher polarizability) will favor reaction at the soft carbon centers.

-

-

Strategies to Enhance N-Alkylation:

-

Choice of Alkylating Agent: Primary alkyl halides, which react via an Sₙ2 mechanism, are considered softer electrophiles than secondary or tertiary halides, which may have more Sₙ1 character. However, the key is to promote the Sₙ2 pathway. To favor N-alkylation, using alkylating agents that are harder or promote a more ionic interaction is beneficial. For instance, using dimethyl sulfate (a harder electrophile) often gives good N-methylation selectivity.

-

Counterion Effect: The nature of the counterion of the pyrrolide salt significantly influences the N/C alkylation ratio.[5][6] "Harder" cations like K⁺ or Na⁺, which form more ionic bonds with the pyrrolide nitrogen, favor N-alkylation. In contrast, "softer" cations like Mg²⁺ (from a Grignard reagent) lead to more covalent character and favor C-alkylation.

-

Recommendation: Use potassium or sodium bases (e.g., KH, NaH, K₂CO₃) over magnesium-based reagents.

-

-

Solvent Choice: Highly polar aprotic solvents like HMPA (use with caution due to toxicity) and DMSO can effectively solvate the cation, leading to a more "free" pyrrolide anion where the charge is more concentrated on the nitrogen, thus favoring N-alkylation.[7]

-

Phase-Transfer Catalysis (PTC): PTC is an excellent method to achieve high N-selectivity.[8][9][10] A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) transfers the pyrrolide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. The large, soft cation of the phase-transfer catalyst effectively shields the pyrrolide anion, promoting reaction at the more accessible nitrogen atom.

-

dot

Caption: Strategies to suppress C-alkylation.

Question 3: I am working with a pyrrole that has an electron-withdrawing group (e.g., -CHO, -COOR, -NO₂). What specific challenges should I anticipate?

Answer:

Pyrroles bearing electron-withdrawing groups (EWGs) present a different set of challenges compared to simple pyrroles.

-

Increased Acidity: The N-H proton is more acidic, making deprotonation easier. This allows for the use of milder bases like K₂CO₃ or even DBU in some cases.

-

Decreased Nucleophilicity: The resulting pyrrolide anion is stabilized by the EWG, which delocalizes the negative charge. This stabilization, however, reduces the nucleophilicity of the anion, potentially slowing down the alkylation reaction.

-

Solution: You may need to use more reactive alkylating agents (iodides) or higher reaction temperatures to drive the reaction to completion.

-

-

Potential for Side Reactions at the EWG:

-

With ester groups, there is a risk of transesterification if an alcohol is present or hydrolysis if water is not rigorously excluded.

-

Aldehyde groups can potentially react with strong bases.

-

Solution: Ensure anhydrous conditions and choose a base that is compatible with your specific EWG.

-

Question 4: My pyrrole substrate has electron-donating groups (e.g., alkyl groups). How does this affect the reaction conditions?

Answer:

Electron-donating groups (EDGs) also influence the N-alkylation reaction, but in the opposite way to EWGs.

-

Decreased Acidity: The N-H is less acidic, requiring a stronger base for complete deprotonation. NaH or KH are generally good choices.

-

Increased Nucleophilicity: The resulting pyrrolide anion is more nucleophilic, which can lead to faster reaction rates.

-

Increased Risk of C-Alkylation: The increased electron density in the pyrrole ring makes the carbon atoms more nucleophilic, increasing the likelihood of C-alkylation as a side reaction.

-

Solution: The strategies mentioned in Question 2 for enhancing N-selectivity (using potassium or sodium bases, polar aprotic solvents, or PTC) are particularly important when working with electron-rich pyrroles.

-

Recommended Reaction Conditions

The following table provides a general guideline for selecting reaction conditions based on the nature of the pyrrole substrate.

| Pyrrole Substrate | Recommended Base(s) | Recommended Solvent(s) | Key Considerations |

| Unsubstituted Pyrrole | NaH, KH, KOH, K₂CO₃ | DMF, DMSO, THF | Prone to C-alkylation; PTC is highly recommended for N-selectivity. |

| Pyrrole with Electron-Donating Groups | NaH, KH | DMF, DMSO | Higher risk of C-alkylation; PTC is beneficial. |

| Pyrrole with Electron-Withdrawing Groups | K₂CO₃, Cs₂CO₃, NaH | DMF, MeCN | Slower reaction rates may require more reactive alkylating agents or higher temperatures. |

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride in DMF

This protocol is suitable for a wide range of pyrroles and primary alkyl halides.

-

To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add a solution of the pyrrole (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required for less reactive alkylating agents.

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

This method is particularly useful for achieving high N-selectivity and can often be performed under milder conditions.

-

To a vigorously stirred mixture of the pyrrole (1.0 eq.), the alkylating agent (1.2 eq.), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.1 eq.) in a suitable solvent (e.g., toluene, dichloromethane), add a concentrated aqueous solution of a base (e.g., 50% NaOH) or a solid base (e.g., powdered KOH).

-

Stir the biphasic mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water and brine, dry over an anhydrous salt, and concentrate in vacuo.

-

Purify the product by column chromatography.

Protocol 3: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for the N-alkylation of pyrroles with primary and secondary alcohols, proceeding with inversion of stereochemistry at the alcohol center.[11][12][13][14][15] This method is particularly useful for introducing sterically hindered alkyl groups.

-

To a solution of the pyrrole (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in an anhydrous solvent (e.g., THF, DCM) at 0 °C under an inert atmosphere, add a solution of a dialkyl azodicarboxylate (e.g., DEAD or DIAD, 1.5 eq.) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until completion (monitor by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to separate the N-alkylated pyrrole from triphenylphosphine oxide and the hydrazide byproduct.

Frequently Asked Questions (FAQs)

Q1: Can I use secondary or tertiary alkyl halides for the N-alkylation of pyrroles?

A1: Secondary and tertiary alkyl halides are generally poor substrates for direct N-alkylation. They are prone to elimination reactions (E2) under the basic conditions required for pyrrole deprotonation. For the introduction of secondary alkyl groups, the Mitsunobu reaction is a more reliable alternative.

Q2: How can I N-alkylate a pyrrole with a functional group that is sensitive to strong bases?

A2: For base-sensitive substrates, several strategies can be employed:

-

Milder Bases: If the pyrrole is sufficiently acidic (e.g., contains an EWG), a milder base like K₂CO₃ or an organic base like DBU may be effective.

-

Mitsunobu Reaction: As this reaction is generally performed under neutral conditions, it is an excellent choice for substrates with base-labile functional groups.

-

Protective Groups: If possible, protect the sensitive functional group before performing the N-alkylation and deprotect it afterward.

Q3: What is the best way to monitor the progress of my N-alkylation reaction?

A3: Thin-layer chromatography (TLC) is the most common and convenient method. The N-alkylated product will typically have a different Rf value than the starting pyrrole. Staining with a permanganate solution can be helpful for visualizing the spots if they are not UV-active. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.

Q4: I am having difficulty purifying my N-alkylated pyrrole from the starting material. What can I do?

A4: If the Rf values of the starting material and product are very similar, consider the following:

-

Acidic Wash: If the starting pyrrole is acidic enough to be deprotonated by a weak aqueous base, you can perform an extraction with a dilute NaOH solution to remove the unreacted starting material. Be cautious, as some N-alkylated pyrroles may also be sensitive to basic conditions.

-

Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution might be necessary to achieve good separation.

-

Alternative Purification: Techniques like preparative TLC or HPLC can be used for difficult separations.

Visualizing the Reaction Pathway

dot

Caption: A typical experimental workflow for N-alkylation of pyrroles.

References

-

Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]

-

ResearchGate. Scheme 2. N-Alkylation of Pyrrole a. [Link]

-

chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. [Link]

-

Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. [Link]

-

Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. [Link]

-

Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. [Link]

-

Counterion Effects in a Gold-Catalyzed Synthesis of Pyrroles from Alkynyl Aziridines. [Link]

-

HSAB theory. Grokipedia. [Link]

-

N-alkylation of indole and pyrroles in dimethyl sulphoxide. [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

-

2,5-dimethylpyrrole. Organic Syntheses Procedure. [Link]

-

HSAB theory. Wikipedia. [Link]

-

Asymmetric Synthesis of N–N Axially Chiral Compounds by Phase-Transfer-Catalyzed Alkylations. [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

-

Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. [Link]

-

Synthesis of N-substituted 2,5-dimethyl pyrroles in water. [Link]

-

Application of the Hard and Soft, Acids and Bases (HSAB) Theory as a Method to Predict Cumulative Neurotoxicity. [Link]

-

Counterion Effects in a Gold-Catalysed Synthesis of Pyrroles from Alkynyl Aziridines. [Link]

-

Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. [Link]

- Prepar

-

Industrial Phase-Transfer Catalysis. [Link]

-

Application of the Hard and Soft, Acids and Bases (HSAB) Theory to Toxicant-Target Interactions. [Link]

-

Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. [Link]

-

Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. [Link]

-

Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]

-

The Formylation of N,N‑Dimethylcorroles. [Link]

-

Insights into Synergistic Effects of Counterion and Ligand on Diastereoselectivity Switch in Gold-Catalyzed Post-Ugi Ipso-Cyclization. [Link]

-

Preparation of 2,5-dimethyl pyrrole. [Link]

-

HSAB theory. chemeurope.com. [Link]

-

Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. [Link]

-

Straightforward N-alkylation of diketopyrrolopyrroles through Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. [Link]

-

Regioselective Electrophilic Addition to Propargylic B(MIDA)s Enabled by β‐Boron Effect. [Link]

-

Formation of N-alkylpyrroles via Intermolecular Redox Amination. [Link]

-

Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. [Link]

Sources

- 1. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. HSAB theory - Wikipedia [en.wikipedia.org]

- 4. Application of the Hard and Soft, Acids and Bases (HSAB) Theory as a Method to Predict Cumulative Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Counterion Effects in a Gold-Catalyzed Synthesis of Pyrroles from Alkynyl Aziridines [organic-chemistry.org]

- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 7. N-alkylation of indole and pyrroles in dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. phasetransfer.com [phasetransfer.com]

- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. beilstein-archives.org [beilstein-archives.org]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

Technical Support Center: Purification of Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate

Prepared by the Senior Application Scientist Team

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate (CAS 918827-38-0).[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important synthetic intermediate. Our goal is to synthesize technical accuracy with field-proven insights, ensuring you can achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate?

A1: Pure Methyl 4-(hydroxymethyl)-1H-pyrrole-2-carboxylate is typically a white to off-white solid. Pyrrole derivatives, especially those with functional groups, can be sensitive to air, light, and acid.[2] The compound may darken over time upon exposure, indicating potential oxidation or polymerization. For long-term storage, it is advisable to keep the material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended) and protected from light.

Q2: What are the most common impurities I might encounter?

A2: Impurities are typically process-related and depend on the synthetic route used.[3] However, for functionalized pyrroles like this, common impurities may include:

-

Unreacted Starting Materials: Depending on the synthesis (e.g., Knorr or Paal-Knorr synthesis), these could be various dicarbonyl compounds, amino esters, or other precursors.[4]

-

Over-oxidized Species: The hydroxymethyl group can be oxidized to the corresponding aldehyde (formyl) or carboxylic acid. The pyrrole ring itself can also be susceptible to oxidation.[4]

-

Polymeric Byproducts: Pyrroles can polymerize under acidic conditions or upon prolonged exposure to air. These are often observed as a dark, insoluble baseline material on a TLC plate.

-

Isomeric Impurities: Side reactions during synthesis can lead to isomers, such as substitution at different positions on the pyrrole ring.

-

Residual Solvents: Solvents used in the reaction or initial workup (e.g., ethyl acetate, dichloromethane, methanol) may be present.

Q3: My purified compound's melting point is broad or lower than expected. What does this indicate?

A3: A broad or depressed melting point is a classic indicator of impurity. Even small amounts of residual solvents or synthetic byproducts can disrupt the crystal lattice of the solid, leading to this observation. Further purification is recommended to achieve a sharp melting point consistent with a high-purity standard.

Purification Strategy Workflow

The selection of an appropriate purification technique is critical. The following workflow provides a logical path from initial crude analysis to obtaining the final, high-purity compound.

Caption: A decision workflow for purifying the target compound.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful method for separating complex mixtures.[5] However, pyrrole derivatives can present unique challenges.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Compound streaks or has a very low Rf on the TLC plate. | The compound is highly polar and interacts strongly with the acidic silica gel. | 1. Increase Eluent Polarity: Add a more polar solvent like methanol (1-5%) to your ethyl acetate/hexane or DCM mobile phase. 2. Neutralize Silica: Add a small amount of triethylamine (~0.5-1%) to the mobile phase. This deactivates the acidic sites on the silica gel, preventing strong adsorption and improving peak shape.[6] |

| Poor separation between the product and an impurity. | The chosen solvent system does not provide adequate resolution. | 1. Fine-tune Polarity: Test a gradient of solvent systems with slightly different polarities. For example, try 40%, 50%, and 60% ethyl acetate in hexane.[7] 2. Change Solvent System: Switch to a different solvent system with different selectivities, such as dichloromethane/methanol. |

| The compound appears to decompose on the column (color change, new spots appear). | The compound is sensitive to the acidic nature of standard silica gel. | 1. Use Deactivated Silica: As mentioned, add triethylamine to the eluent.[6] 2. Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[6] 3. Work Quickly: Do not let the compound sit on the column for an extended period. Pre-pack the column and run the separation without delay. |

| Low recovery of the compound after the column. | The compound is either irreversibly adsorbed onto the silica or is too soluble in the eluent and co-elutes with other impurities. | 1. Flush the Column: After collecting your main fractions, flush the column with a highly polar solvent (e.g., 10-20% methanol in DCM) to check if any product was strongly retained. 2. Re-evaluate TLC: Ensure your TLC conditions accurately predict column behavior. The ideal Rf on TLC for column separation is typically between 0.2 and 0.4.[6] |

Detailed Protocol: Flash Column Chromatography

This protocol assumes a standard silica gel stationary phase.

-

TLC Analysis & Solvent Selection:

-

Dissolve a small sample of the crude material in a suitable solvent (e.g., ethyl acetate).

-

Spot on a silica gel TLC plate and develop in various solvent systems. A good starting point is a mixture of ethyl acetate (EtOAc) and hexane.

-

Aim for a solvent system that provides an Rf value of ~0.3 for the target compound and good separation from impurities.[6] A common eluent for similar compounds is 30-70% EtOAc/petroleum ether.[7]

-

-

Column Packing:

-

Select a column of appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).

-

Prepare a slurry of silica gel in the chosen mobile phase (the less polar component, e.g., hexane).

-

Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or bulb). Ensure the packed bed is flat and free of cracks.

-

-

Sample Loading:

-

Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase.

-

Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude material in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the top of the column.

-

Apply pressure to begin elution, collecting fractions in test tubes.

-

Monitor the separation by TLC, spotting every few fractions to track the elution of the product and impurities.

-

-

Isolation:

-

Combine the pure fractions as identified by TLC.

-

Remove the solvent using a rotary evaporator to yield the purified solid.

-

Troubleshooting Guide: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds when impurities have different solubility profiles.[8][9]

| Problem | Probable Cause(s) | Recommended Solution(s) |

| The compound will not dissolve, even in a large amount of boiling solvent. | The solvent's dissolving power is too low. It is a "bad" solvent.[8] | Select a more polar solvent or use a co-solvent system. For example, if the compound is insoluble in hot toluene, try ethyl acetate or isopropanol. |

| The compound dissolves in the cold solvent. | The solvent's dissolving power is too high. It is a "good" solvent.[8] | Select a less polar solvent. Alternatively, if the compound is very soluble in a solvent like methanol, you can use this as the "good" solvent and add a "bad" solvent (like water or hexane) dropwise to the hot solution until it becomes cloudy (the saturation point).[10] |

| No crystals form upon cooling. | The solution is not sufficiently saturated, or crystallization is kinetically slow. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites. 2. Seed the Solution: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.[11] 3. Reduce Volume: Evaporate some of the solvent to increase the concentration and re-cool.[9] |

| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities. | 1. Lower the Temperature: Ensure the solution cools slowly.[8] 2. Re-dissolve and Add More Solvent: Add more of the same solvent to the hot mixture to ensure it is not oversaturated, then cool again slowly. 3. Change Solvent: Choose a solvent with a lower boiling point.[10] |

Detailed Protocol: Recrystallization

-

Solvent Selection:

-

The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[10]

-

Place a small amount of the crude solid in several test tubes. Add different solvents (e.g., water, ethanol, ethyl acetate, toluene, hexane) and observe solubility in the cold and upon heating.

-

A good candidate for this molecule, given its polarity, could be ethyl acetate, isopropanol, or a mixture like ethyl acetate/hexane.

-

-

Dissolution:

-

Hot Filtration (Optional):

-

If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

-

-

Crystallization:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[8]

-

Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

-

-

Isolation and Washing:

-

Drying:

-

Allow the crystals to dry thoroughly under vacuum to remove all traces of solvent. The purity can then be confirmed by melting point determination and TLC.[11]

-

Troubleshooting Logic for Recrystallization Failures

Caption: A logical guide for inducing crystallization.

References

-

Asian Journal of Research in Chemistry. (n.d.). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved January 28, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. PubMed Central. Retrieved January 28, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. Retrieved January 28, 2026, from [Link]

-

Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Retrieved January 28, 2026, from [Link]

-

National Center for Biotechnology Information. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central. Retrieved January 28, 2026, from [Link]

-

VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved January 28, 2026, from [Link]

-

California State University, Sacramento. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved January 28, 2026, from [Link]

-

Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved January 28, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). KR20160079560A - pyrrole derivatives and its its preparation method.

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved January 28, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 28, 2026, from [Link]

-

ACS Publications. (2016, November 29). Strategies for Corrole Functionalization. Chemical Reviews. Retrieved January 28, 2026, from [Link]

-

Raut, B. (2021, March 4). Reactions of Pyrrole. YouTube. Retrieved January 28, 2026, from [Link]

-

National Center for Biotechnology Information. (2023, December 5). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. Retrieved January 28, 2026, from [Link]

-

ACS Publications. (n.d.). Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Analytical Chemistry. Retrieved January 28, 2026, from [Link]

-

Wikipedia. (n.d.). Pyrrole. Retrieved January 28, 2026, from [Link]

-

MDPI. (n.d.). In Situ Electrosynthesis of Hyaluronic Acid Doped Polypyrrole on Polyvinyl Alcohol/Chitosan Nanofibers as a Cellular Scaffold. Retrieved January 28, 2026, from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved January 28, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. ajrconline.org [ajrconline.org]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 5. KR20160079560A - pyrrole derivatives and its its preparation method - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.